molecular formula C7H3BrClIN2 B1443233 5-Bromo-7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine CAS No. 1305325-15-8

5-Bromo-7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine

Cat. No. B1443233
CAS RN: 1305325-15-8
M. Wt: 357.37 g/mol
InChI Key: KPXPLYILWAAZFG-UHFFFAOYSA-N
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Description

5-Bromo-7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine is a halogenated heterocycle . It has an empirical formula of C7H3BrClIN2 and a molecular weight of 357.37 . It is a solid compound .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrrolopyridine core with halogen atoms (bromine, chlorine, and iodine) attached at positions 5, 7, and 3 respectively . The SMILES string representation of the molecule is Clc1nc(Br)cc2c(I)c[nH]c12 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight (357.37), empirical formula (C7H3BrClIN2), and its solid form . Unfortunately, specific information about its density, boiling point, melting point, and flash point are not available .

Scientific Research Applications

Synthesis and Biological Relevance

The compound "5-Bromo-7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine" falls under the broader category of pyrrolopyridine derivatives, which have attracted significant attention in medicinal chemistry due to their biological and pharmacological properties. Although the specific compound is not directly mentioned in the literature, insights can be drawn from related studies on pyrrolopyridine derivatives.

Pyrrolidine in Drug Discovery

Pyrrolidine rings, including those in pyrrolopyridine derivatives, are widely used in medicinal chemistry for designing compounds for treating human diseases. The pyrrolidine scaffold's sp3-hybridization and stereochemistry offer efficient pharmacophore space exploration and increased three-dimensional coverage, enhancing bioactive molecule selectivity and biological profile due to different binding modes to enantioselective proteins (Petri et al., 2021).

Halogenated Pyridines in Regioselective Bromination

Studies on halogenated pyridines, similar in structure to the compound , have shown that the presence of halogens like bromine, chlorine, and iodine significantly influences the regioselectivity of bromination reactions. These reactions are crucial for synthesizing various bioactive compounds, demonstrating the importance of halogen atoms in modifying the chemical reactivity and biological activity of pyridine derivatives (Thapa et al., 2014).

Hybrid Catalysts for Pyranopyrimidine Derivatives

The synthesis of pyranopyrimidine scaffolds, which share structural similarities with pyrrolopyridine derivatives, highlights the role of hybrid catalysts in developing bioactive compounds. These scaffolds have broad synthetic applications and bioavailability, underlying the significance of structural motifs like pyrrolo[2,3-c]pyridine in medicinal and pharmaceutical industries (Parmar et al., 2023).

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral, indicating that it is acutely toxic when ingested . The safety information includes the signal word “Danger” and hazard statements H301 . Precautionary measures include P301 + P310, which advise taking to a hospital if swallowed .

properties

IUPAC Name

5-bromo-7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClIN2/c8-5-1-3-4(10)2-11-6(3)7(9)12-5/h1-2,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPXPLYILWAAZFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CNC2=C(N=C1Br)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401223089
Record name 1H-Pyrrolo[2,3-c]pyridine, 5-bromo-7-chloro-3-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401223089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1305325-15-8
Record name 1H-Pyrrolo[2,3-c]pyridine, 5-bromo-7-chloro-3-iodo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1305325-15-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo[2,3-c]pyridine, 5-bromo-7-chloro-3-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401223089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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